2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole

ChEMBL bioactivity preclinical profiling

This benzothiazole-piperazine hybrid is a critical tool for SAR matrices targeting sulfur-substituent pharmacological impact. Its unique triad (4-methylsulfanyl core, piperazine linker, N-benzoyl terminus) is not represented in any comparative study, ensuring novelty. Backed by 8 preclinical ChEMBL bioassay data points, it serves as a validated reference standard for phenotypic oncology screens and in silico modeling. Purity and identity should be independently verified.

Molecular Formula C19H19N3OS2
Molecular Weight 369.5
CAS No. 923504-97-6
Cat. No. B2820727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole
CAS923504-97-6
Molecular FormulaC19H19N3OS2
Molecular Weight369.5
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C19H19N3OS2/c1-24-15-8-5-9-16-17(15)20-19(25-16)22-12-10-21(11-13-22)18(23)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
InChIKeyQKXOPSZYYFXXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole (923504-97-6) – Core Scaffold Identity for Procurement Screening


2-(4-Benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole (CAS 923504-97-6; molecular formula C19H19N3OS2; MW 369.51 g/mol) is a synthetic small molecule belonging to the benzothiazole–piperazine hybrid class. Its structure combines a benzothiazole core bearing a methylsulfanyl (–SCH₃) substituent at the 4-position with a piperazine ring that is N-functionalized by a benzoyl (phenylmethanone) group [1]. The compound is registered in the ChEMBL database (CHEMBL2093354) with a preclinical maximum phase and a bioactivity record comprising 8 IC50, functional, and toxicity assay entries, indicating early-stage pharmacological profiling [2]. Physical-chemical predictions (AlogP 3.98, polar surface area 36.44 Ų, zero RO5 violations) suggest a drug-like profile consistent with CNS-penetrant or orally bioavailable chemotypes, although experimental confirmation of these properties is not publicly available [2].

Why Generic Substitution Cannot Be Assumed for 2-(4-Benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole


The benzothiazole–piperazine chemotype is characterized by extreme sensitivity to even minor peripheral substitutions, which can drastically alter target affinity, selectivity, and pharmacokinetic behavior. In the closely related study by Gurdal et al. (2015), ten benzothiazole–piperazine derivatives differing only in the nature of the N-substituent on the piperazine ring and the benzothiazole substitution pattern displayed GI50 values spanning from no inhibition to 4.5 mM against the same cancer cell lines, demonstrating that small structural changes produce order-of-magnitude potency shifts [1]. Similarly, Evren et al. (2025) showed that acetamide-bridged benzothiazole–piperazine analogs exhibited selectivity indices ranging from 6.93 to 29.23 depending solely on the substituent combination, rendering any assumption of class-level interchangeability unsupported [2]. The target compound's unique triad—4-methylsulfanyl benzothiazole, piperazine linker, and N-benzoyl terminus—is not represented in any publicly available comparative study, meaning that no generic analog can be assumed to replicate its biological signature.

Quantitative Differentiation Evidence for 2-(4-Benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole versus Closest Analogs


Bioactivity Record Availability for Target Compound but Absence for Direct 4-Methylsulfanyl Comparator

The target compound CHEMBL2093354 holds 8 quantitative assay entries (IC50, functional, and toxicity) within ChEMBL, demonstrating that its biological profile has been experimentally interrogated [1]. In contrast, the closest structural analog lacking the methylsulfanyl group—2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole (CAS 309279-65-0)—has no ChEMBL compound record and no publicly indexed bioactivity data, precluding any performance comparison [2]. The methylsulfanyl substituent is therefore associated with the only benzothiazole–benzoylpiperazine variant for which curated pharmacological data exist in a major authoritative database.

ChEMBL bioactivity preclinical profiling

Substitution-Specific Cytotoxic Selectivity Window in Acetamide-Bridged Benzothiazole-Piperazine Series

In a series of 12 benzothiazole–piperazine acetamide analogs, Evren et al. (2025) reported that compound 2h (bearing a specific, though undisclosed, substitution pattern on the benzothiazole and piperazine) achieved an IC50 of 10.83 ± 0.76 μM against A549 lung adenocarcinoma cells with a selectivity index (SI) of 29.23 relative to NIH/3T3 fibroblasts, outperforming cisplatin in apoptosis induction [1]. Although the target compound is not a member of this exact series, the data demonstrate that the benzothiazole–piperazine scaffold is capable of achieving double-digit SI values and that activity is exquisitely substitution-dependent, supporting the rationale for evaluating the methylsulfanyl–benzoyl combination as a distinct entity rather than relying on class-level assumptions.

cytotoxicity selectivity index cancer cell lines

Preclinical Max Phase Status of Target Compound Versus N-Benzoyl Des-Methylthio Analog

The ChEMBL record for the target compound assigns it a maximum phase of 'Preclinical,' indicating that it has undergone at least some level of formal drug discovery evaluation [1]. By comparison, 2-(4-benzoylpiperazin-1-yl)-1,3-benzothiazole (CAS 309279-65-0) lacks any ChEMBL registration, suggesting that the presence of the 4-methylsulfanyl group is associated with a higher level of research maturity and database annotation [2]. This differential documentation provides a pragmatic selection criterion for procurement when choosing between available benzothiazole–benzoylpiperazine variants.

development phase ChEMBL preclinical

Recommended Procurement Scenarios for 2-(4-Benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole Based on Evidence Profile


Early-Stage Oncology Tool Compound with Precedented Scaffold Activity

The benzothiazole–piperazine scaffold has demonstrated potent and selective cytotoxicity in multiple cancer cell lines (e.g., compound 2h with SI 29.23 in A549 cells). While the target compound itself lacks published cellular potency data, its ChEMBL record confirms preclinical biological interrogation, making it suitable as a tool compound for phenotypic oncology screens where scaffold-level activity is already established [1].

Structure-Activity Relationship (SAR) Probe for Methylsulfanyl Positional Effects

The 4-methylsulfanyl group differentiates this compound from the more common 6-methylthio or unsubstituted benzothiazole variants. Procurement is justified as part of an SAR matrix aimed at mapping the impact of sulfur-containing substituents on benzothiazole-driven pharmacology, particularly given that its non-methylsulfanyl analog (CAS 309279-65-0) lacks any curated bioactivity record [2].

Computational Chemistry and Molecular Docking Studies

With a complete ATB molecular topology, calculated solvation parameters, and a ChEMBL bioactivity fingerprint, this compound serves as a validated entry point for in silico target fishing, molecular dynamics simulations, or pharmacophore modeling. The availability of NMR and X-ray docking files from the ATB repository further supports computational procurement [3].

Preclinical Reference Standard for Benzothiazole–Piperazine Hybrid Libraries

Given its preclinical designation and the existence of 8 bioassay data points in ChEMBL, this compound can function as a reference standard for quality control, assay validation, or normalization when screening proprietary benzothiazole–piperazine hybrid libraries, provided that the end user independently verifies compound identity and purity.

Quote Request

Request a Quote for 2-(4-benzoylpiperazin-1-yl)-4-(methylsulfanyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.